molecular formula C7H6BrClS B2926200 2-Bromo-4-chloro-1-methylthiobenzene CAS No. 452082-73-4

2-Bromo-4-chloro-1-methylthiobenzene

Cat. No.: B2926200
CAS No.: 452082-73-4
M. Wt: 237.54
InChI Key: DITHVXVBKLNBHZ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-methylthiobenzene is a versatile aromatic building block specifically designed for advanced research and development applications. This compound features a benzene ring functionalized with bromo, chloro, and methylthio substituents, which act as orthogonal reactive sites for sequential cross-coupling and functionalization reactions. Its primary research value lies in its role as a key precursor in organic synthesis, particularly in the pharmaceutical and materials science sectors, where it is used to construct more complex molecular architectures. Researchers utilize this compound in Suzuki-Miyaura and Negishi cross-coupling reactions, where the bromo substituent offers superior reactivity compared to the chloro group, allowing for selective stepwise synthesis. The methylthio group can serve as a directing group for metalation or as a potential participant in oxidation reactions to form sulfoxides or sulfones, further expanding the molecule's utility. This reagent is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All information is provided for research purposes and we recommend researchers consult the relevant scientific literature to confirm specific applications and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-1-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITHVXVBKLNBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Chloro 1 Methylthiobenzene

Electrophilic Aromatic Substitution Reactions on the Halogenated Thioanisole (B89551) Nucleus

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the aromatic ring by replacing a hydrogen atom. The rate and position of this substitution are highly dependent on the nature of the substituents already present on the ring.

Regioselectivity and Electronic Effects of Substituents

The directing effects of the substituents on the 2-bromo-4-chloro-1-methylthiobenzene ring determine the position of incoming electrophiles. The methylthio (-SMe) group is a moderately activating group and an ortho-, para-director. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. Conversely, the bromine and chlorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of the resonance donation from their lone pairs. organicchemistrytutor.comaakash.ac.inyoutube.comlibretexts.org

In the case of this compound, the positions ortho and para to the activating methylthio group are C2 and C6, and C4 respectively. However, the C2 and C4 positions are already substituted. Therefore, the primary site for electrophilic attack is the C6 position, which is ortho to the methylthio group and meta to both the bromo and chloro substituents. The activating effect of the methylthio group is expected to dominate over the deactivating effects of the halogens, directing the substitution to the available ortho position.

A study on the protodesilylation of thioanisole derivatives provides insight into the activating nature of the methylthio group. The partial rate factors for the protodesilylation of 2-(trimethylsilyl)thioanisole and 4-(trimethylsilyl)thioanisole were found to be 18.4 and 65.2, respectively, indicating activation at these positions. rsc.org This supports the prediction that the methylthio group in this compound will direct incoming electrophiles to the C6 position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

Mechanisms and Reactivity with Various Nucleophiles

The most common mechanism for nucleophilic aromatic substitution is the SNAr (addition-elimination) mechanism. wikipedia.org In this two-step process, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this compound, the presence of the electron-withdrawing chloro and bromo groups, as well as the sulfur atom which can stabilize an adjacent negative charge, can facilitate nucleophilic aromatic substitution. While the methylthio group is generally considered an activating group in electrophilic substitution, its influence in nucleophilic substitution is more complex. The reactivity of heteroaryl halides with thiols has been shown to proceed smoothly in the presence of a base like potassium carbonate. nih.gov This suggests that nucleophiles such as amines and alkoxides could potentially react with this compound under appropriate conditions.

Competitive Halogen Displacement Phenomena

In dihalogenated aromatic compounds, the relative reactivity of the halogens in nucleophilic aromatic substitution can lead to selective displacement. The typical order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

In this compound, both the bromo and chloro groups are potential leaving groups. Based on the general trend, the chloro group might be slightly more reactive than the bromo group in an SNAr reaction. However, the position of the halogen relative to activating or deactivating groups can also play a significant role. The electronic environment around each halogen in this specific molecule will ultimately determine which one is preferentially displaced. Without specific experimental data, it is difficult to definitively predict the outcome of competitive halogen displacement.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, starting from aryl halides.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.combeilstein-journals.org The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an aryl halide and an amine to form a carbon-nitrogen bond. wikipedia.orglibretexts.orgbeilstein-journals.org

In dihaloarenes, selective cross-coupling can often be achieved due to the different reactivities of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The general order of reactivity is C-I > C-Br > C-Cl. researchgate.net For this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. Therefore, in a palladium-catalyzed cross-coupling reaction, it is expected that the reaction will occur selectively at the C2 position, replacing the bromine atom while leaving the chlorine atom at the C4 position intact. This selective reactivity allows for the stepwise functionalization of the aromatic ring. For instance, a Suzuki coupling could be performed at the C-Br bond, followed by a subsequent coupling reaction at the C-Cl bond under more forcing conditions if desired.

The choice of palladium catalyst and ligands is crucial for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, are often employed to enhance the efficiency of the catalytic cycle. youtube.comrug.nl

Below is a hypothetical data table illustrating the potential outcomes of a selective Suzuki coupling reaction with this compound, based on the expected higher reactivity of the C-Br bond.

Arylboronic AcidCatalystBaseSolventExpected Major Product
Phenylboronic acidPd(PPh3)4K2CO3Toluene/H2O4-Chloro-2-phenyl-1-methylthiobenzene
4-Methoxyphenylboronic acidPd(dppf)Cl2Na2CO3Dioxane/H2O4-Chloro-2-(4-methoxyphenyl)-1-methylthiobenzene
3-Thienylboronic acidPd2(dba)3 / SPhosK3PO4Toluene4-Chloro-1-methylthio-2-(thiophen-3-yl)benzene

Similarly, a Buchwald-Hartwig amination would be expected to proceed selectively at the C-Br bond. The following table illustrates potential outcomes for such a reaction.

AmineCatalystLigandBaseSolventExpected Major Product
MorpholinePd(OAc)2XPhosNaOtBuToluene4-(4-Chloro-2-(methylthio)phenyl)morpholine
AnilinePd2(dba)3BINAPCs2CO3DioxaneN-(4-Chloro-2-(methylthio)phenyl)aniline
BenzylaminePd(OAc)2RuPhosK3PO4TolueneN-Benzyl-4-chloro-2-(methylthio)aniline

Copper-Mediated Coupling Reactions

This compound possesses two halogen atoms, bromine and chlorine, which can participate in cross-coupling reactions. In copper-mediated reactions, such as the Ullmann condensation, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization at the bromine-bearing position.

These reactions are versatile for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. buse.ac.zw For instance, in the presence of a copper catalyst, this compound can be coupled with various nucleophiles. The coupling with thiols or their corresponding salts can generate more complex diaryl or alkyl aryl thioethers. buse.ac.zw Similarly, coupling with amines or amides leads to the formation of N-aryl products. The general conditions for these reactions often involve a copper(I) salt, a ligand (such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine), a base, and an elevated temperature. nih.gov The ligand plays a crucial role in stabilizing the copper intermediate and facilitating the catalytic cycle. nih.gov

The enhanced reactivity of the C-Br bond over the C-Cl bond is a key feature, enabling stepwise functionalization where the bromine is replaced first, leaving the chlorine atom available for a subsequent, different coupling reaction under more forcing conditions.

Stereochemical and Regiochemical Outcomes

Regiochemistry: The regiochemical outcome of reactions involving this compound is dominated by the differential reactivity of the two halogen substituents. In transition-metal-catalyzed cross-coupling reactions (including copper-mediated ones), the C-Br bond is preferentially cleaved over the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. Consequently, reactions with a single equivalent of a coupling partner will almost exclusively yield products where the bromine atom has been substituted, and the chlorine atom remains intact. This provides a reliable strategy for the selective synthesis of 4-chloro-2-substituted-1-methylthiobenzene derivatives.

In the case of nucleophilic aromatic substitution (SNAr), the reaction is less common for this substrate unless a strong electron-withdrawing group is also present on the ring to activate it. stackexchange.com If such a reaction were to occur, the regioselectivity would be governed by the position that best stabilizes the negative charge in the Meisenheimer intermediate.

Stereochemistry: The starting molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereochemical considerations are only relevant when a reaction introduces a new chiral center into the product molecule. For example, if the compound were coupled with a chiral nucleophile, the product would be a mixture of diastereomers. Similarly, if a reaction creates a new stereocenter, such as in certain addition reactions, the outcome could be a racemic mixture unless a chiral catalyst or reagent is employed to induce stereoselectivity. pearson.com

Transformations of the Methylthio Functional Group

The methylthio (-SCH3) group is a versatile functional handle that can undergo several important transformations, primarily oxidation and desulfurization.

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. The choice of oxidant and reaction conditions determines the final oxidation state.

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide (2-bromo-4-chloro-1-methylsulfinylbenzene) can be achieved using mild oxidizing agents or a controlled stoichiometry of a stronger oxidant. A common and environmentally benign method involves using one equivalent of hydrogen peroxide (H2O2), often in a solvent like acetic acid. nih.gov This method is effective for a wide range of sulfides and can proceed without overoxidation to the sulfone. nih.gov Other reagents that can achieve this transformation include sodium periodate (B1199274) (NaIO4) and meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether, yields the sulfone (2-bromo-4-chloro-1-methylsulfonylbenzene). This typically requires harsher conditions or an excess of the oxidizing agent. Using at least two equivalents of an oxidant like H2O2, often in the presence of a catalyst such as sodium tungstate, effectively drives the reaction to the sulfone state. researchgate.net Other powerful oxidizing systems include potassium permanganate (B83412) (KMnO4) or Oxone® (potassium peroxymonosulfate). organic-chemistry.org

The electronic properties of the aromatic ring can influence the rate of oxidation, with electron-donating groups generally accelerating the reaction and electron-withdrawing groups, like the halogens present in this molecule, potentially slowing it down. semanticscholar.org

Starting MaterialReagent(s)ConditionsMajor Product
This compoundH₂O₂ (1 equiv.)Acetic Acid, Room Temp2-Bromo-4-chloro-1-methylsulfinylbenzene (Sulfoxide)
This compoundH₂O₂ (>2 equiv.), Na₂WO₄Elevated Temp2-Bromo-4-chloro-1-methylsulfonylbenzene (Sulfone)
This compoundm-CPBA (1 equiv.)CH₂Cl₂, 0 °C2-Bromo-4-chloro-1-methylsulfinylbenzene (Sulfoxide)
This compoundKMnO₄Acetone/Water2-Bromo-4-chloro-1-methylsulfonylbenzene (Sulfone)

Desulfurization involves the cleavage of the carbon-sulfur bonds and the removal of the sulfur-containing group. The most common method for the reductive desulfurization of thioethers is treatment with Raney nickel (a fine-grained solid composed mostly of nickel).

When this compound is treated with Raney nickel, typically in a solvent like ethanol (B145695) with heating, the C-S bond is cleaved, and the sulfur atom is replaced by a hydrogen atom. This reaction would yield 1-bromo-3-chlorobenzene (B44181). This transformation is useful for removing the sulfur functional group after it has served its purpose in a synthetic sequence, for example, as a directing group for ortho-lithiation.

Radical Reactions and Their Synthetic Utility

Radical reactions offer alternative pathways for the functionalization of this compound. These reactions are typically initiated by heat or light, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. lumenlearning.comyoutube.com

One potential site for radical reaction is the methyl group. In a process analogous to the radical halogenation of toluene, the benzylic hydrogens of the methylthio group can be abstracted by a radical species (e.g., a bromine radical, Br•). ucr.edu This generates a sulfur-stabilized radical intermediate on the carbon of the methyl group. This radical can then react with other species in the medium. For example, reaction with molecular bromine (Br2) would lead to the formation of 2-bromo-1-(bromomethylthio)-4-chlorobenzene. This new product, a bromomethyl thioether, is a valuable synthetic intermediate for introducing the thioanisole moiety onto other molecules via nucleophilic substitution of the bromine.

The C-Br bond on the aromatic ring can also be involved in radical reactions. Under certain conditions, particularly those involving some transition-metal-mediated processes or photolysis, homolytic cleavage of the C-Br bond can occur to generate an aryl radical. nih.gov This highly reactive intermediate can then participate in various synthetic transformations, including radical cyclizations or additions to alkenes and alkynes, expanding the synthetic utility of the parent compound. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Chloro 1 Methylthiobenzene

Infrared Spectroscopy for Vibrational Mode Analysis and Conformational Studies

Infrared (IR) spectroscopy is employed to identify the functional groups and vibrational modes within a molecule. A detailed vibrational analysis of 2-bromo-4-chloro-1-methylthiobenzene, which would involve assigning specific absorption bands to the stretching and bending vibrations of its bonds (e.g., C-H, C-C aromatic, C-S, C-Cl, and C-Br), is not possible without an experimental IR spectrum. While general characteristic regions for these vibrations are known, a specific analysis and any conformational studies based on the IR spectrum of this compound cannot be provided due to the lack of available data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of a compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Although the exact mass of this compound can be calculated, a detailed analysis of its fragmentation pattern requires experimental data that is not currently available in the public domain. The characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected in the mass spectrum, but a specific fragmentation pathway cannot be described.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions. A search of crystallographic databases, such as the Cambridge Structural Database (CSD), did not reveal a crystal structure for this compound. Therefore, a discussion of its solid-state conformation, packing, and any specific intermolecular interactions like halogen bonding is not possible.

Chiroptical Spectroscopy (if chiral derivatives are studied)

The study of chiral derivatives of this compound using chiroptical spectroscopy is contingent upon the synthesis and isolation of such stereoisomers. Chirality in this context would likely be introduced by the modification of the methylthio group to a sulfoxide (B87167) or another chiral center, or by the synthesis of atropisomers if steric hindrance allows for their existence.

A search of the scientific literature did not yield any studies describing the synthesis of chiral derivatives of this compound. As a result, there are no corresponding chiroptical spectroscopy studies, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), reported for this compound or its derivatives. Such studies would be essential for determining the absolute configuration of chiral variants and for investigating the electronic and structural properties that give rise to optical activity. The absence of this research indicates a potential area for future investigation in the field of synthetic organic and stereochemistry.

Theoretical and Computational Chemistry Investigations of 2 Bromo 4 Chloro 1 Methylthiobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure of molecules. DFT calculations can predict the optimized geometry of 2-Bromo-4-chloro-1-methylthiobenzene, which corresponds to the lowest energy arrangement of its atoms. This involves calculating bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For instance, DFT could be used to determine the precise bond lengths of the C-Br, C-Cl, and C-S bonds, as well as the orientation of the methylthio group relative to the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT This table is illustrative and does not represent actual calculated data.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Br 1.90
C-Cl 1.74
C-S 1.77
S-CH3 1.81
C-C (aromatic) 1.39 - 1.41
C-S-C 105.0
C-C-Br 120.0
C-C-Cl 120.0
C-C-S-C 0 or 90

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: A variety of functionals are available, ranging from local-density approximation (LDA) and generalized gradient approximation (GGA) to hybrid functionals like B3LYP. For a molecule containing heavy atoms like bromine and sulfur, hybrid functionals often provide a good balance of accuracy and computational cost.

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly employed. For molecules with heavy elements, basis sets that include polarization and diffuse functions are crucial for accurately describing the electron distribution.

The selection of an appropriate functional and basis set combination is critical for obtaining reliable predictions of the geometry and electronic properties of this compound.

While DFT is a powerful tool, post-Hartree-Fock methods offer a more systematic way to improve upon the Hartree-Fock approximation by more accurately accounting for electron correlation. uba.arwikipedia.org These methods, while computationally more demanding, can provide higher accuracy for certain properties. researchgate.netiaea.orgyoutube.com Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common post-Hartree-Fock methods to include electron correlation.

Coupled Cluster (CC) Theory: Methods like CCSD and CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy, though they come with a significant computational cost.

These methods would be valuable for obtaining a highly accurate energy and electronic structure for this compound, which can be used as a benchmark for DFT results.

Conformational Analysis and Energy Landscape Exploration

The methylthio group in this compound can rotate around the C-S bond, leading to different conformations. A conformational analysis would involve systematically rotating this dihedral angle and calculating the energy at each step. This exploration of the potential energy surface helps to identify the most stable conformer(s) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of molecular orbitals that are spread across the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be located on the electron-rich sulfur atom or the aromatic ring.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely to be associated with the antibonding orbitals of the C-Br or C-Cl bonds, or the aromatic ring.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table is illustrative and does not represent actual calculated data.

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations can be used to map out the entire energy profile of a chemical reaction involving this compound. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. youtube.com

A transition state is a high-energy structure that represents the energy barrier that must be overcome for a reaction to occur. By calculating the energy of the transition state, one can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, one could theoretically study the mechanism of a nucleophilic aromatic substitution reaction on this compound to predict which halogen is more likely to be displaced and what the energetic barriers for those processes are.

Solvent Effects on Molecular Properties and Reactivity using Continuum Models

No published research is available that specifically investigates the solvent effects on the molecular properties and reactivity of this compound using continuum models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Such studies would be valuable in understanding how the polarity of the solvent influences the molecule's conformational stability, electronic structure, and reaction pathways.

Prediction of Spectroscopic Parameters from First Principles

There are no available ab initio or first-principles calculations that predict the spectroscopic parameters of this compound. These computational methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are essential for accurately forecasting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Specific molecular dynamics (MD) simulations for this compound have not been reported in the scientific literature. MD simulations would provide critical insights into the dynamic behavior of this molecule, including its conformational flexibility, intermolecular interactions in various environments, and its potential to interact with biological macromolecules.

Applications of 2 Bromo 4 Chloro 1 Methylthiobenzene in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Pharmaceutical Intermediates

2-Bromo-4-chloro-1-methylthiobenzene is a valuable precursor in the synthesis of pharmaceutical intermediates, largely due to the differential reactivity of its halogen substituents. The presence of both bromine and chlorine atoms allows for selective cross-coupling reactions, a cornerstone of modern pharmaceutical development. For instance, the bromo group can be selectively targeted in metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, leaving the chloro and methylthio groups intact for subsequent functionalization. This regioselective approach is crucial for building the complex molecular architectures found in many active pharmaceutical ingredients (APIs).

The methylthio group can also play a significant role. It can be oxidized to sulfoxide (B87167) or sulfone moieties, which are present in various therapeutic agents and can influence their biological activity and pharmacokinetic properties. Furthermore, the entire substituted benzene (B151609) ring can be incorporated as a key structural motif in drug candidates. The strategic placement of the bromo, chloro, and methylthio groups allows for fine-tuning of steric and electronic properties, which is essential for optimizing drug-receptor interactions. While specific examples directly citing this compound are not extensively documented in publicly available literature, the synthetic utility of similarly substituted benzene derivatives in medicinal chemistry is well-established illinois.edu.

Utilization in Agrochemical Development

In the field of agrochemical development, this compound serves as a versatile starting material for the synthesis of novel pesticides, herbicides, and fungicides. The halogen atoms are key reactive sites for introducing various functional groups that can impart desired biological activity. For example, the bromo- and chloro-substituents can be displaced or used in coupling reactions to attach moieties known to interact with specific biological targets in pests or weeds.

Building Block for the Creation of Complex Organic Molecules

The utility of this compound as a building block in the synthesis of complex organic molecules is rooted in the orthogonal reactivity of its functional groups semanticscholar.org. The distinct electronic environments of the bromo, chloro, and methylthio groups allow for a stepwise and controlled introduction of new functionalities. This is particularly advantageous in multi-step total synthesis projects where precise control over reactivity is paramount.

For example, the bromo group is generally more reactive than the chloro group in palladium-catalyzed cross-coupling reactions. This allows for the selective formation of a carbon-carbon or carbon-heteroatom bond at the 2-position. The remaining chloro group can then be targeted under different reaction conditions for further elaboration. The methylthio group can be maintained throughout these transformations or can be manipulated at a later stage, for instance, through oxidation or cleavage. This strategic approach enables the efficient construction of highly substituted and complex molecular frameworks from a relatively simple starting material.

Functional GroupTypical Reaction TypePotential Transformation
BromoPalladium-catalyzed cross-couplingArylation, amination, etherification
ChloroNucleophilic aromatic substitutionIntroduction of various nucleophiles
MethylthioOxidationFormation of sulfoxide or sulfone

Applications in the Synthesis of Specialty Polymers and Advanced Materials

This compound is a potential monomer or precursor for the synthesis of specialty polymers and advanced materials with tailored properties. The bromo and chloro groups can serve as handles for polymerization reactions, such as polycondensation or cross-coupling polymerization. The incorporation of this substituted aromatic unit into a polymer backbone can impart desirable characteristics such as thermal stability, flame retardancy, and specific optoelectronic properties.

The presence of the methylthio group can also influence the material's properties, for example, by affecting its refractive index or its interaction with metal surfaces. The ability to further functionalize the aromatic ring allows for the post-polymerization modification of the material, enabling the fine-tuning of its properties for specific applications in areas such as electronics, aerospace, and coatings.

Precursor to Benzothiophene (B83047) Derivatives and Fused Heterocycles

A significant application of this compound is its role as a precursor in the synthesis of benzothiophene derivatives and other fused heterocyclic systems. Benzothiophenes are important structural motifs found in numerous pharmaceuticals, agrochemicals, and organic functional materials nih.govdntb.gov.ua. The synthesis of benzothiophenes often involves the intramolecular cyclization of a substituted benzene ring bearing a sulfur-containing side chain.

Starting from this compound, the methylthio group can be elaborated into a side chain that can then undergo cyclization onto the aromatic ring. The bromo and chloro substituents can be used to direct the cyclization or can be retained in the final benzothiophene product for further functionalization. This approach provides a versatile route to a wide range of substituted benzothiophenes with potential applications in various fields. The ability to construct these fused heterocyclic systems is a testament to the synthetic flexibility of this starting material organic-chemistry.orgccspublishing.org.cnresearchgate.net.

Development of Dyes and Functional Organic Materials

The substituted benzene core of this compound makes it a valuable building block for the development of dyes and functional organic materials nih.gov. The electronic properties of the aromatic ring can be modulated by the bromo, chloro, and methylthio groups, which in turn influences the absorption and emission of light. By strategically coupling this molecule with other chromophoric or auxochromic groups, it is possible to design and synthesize novel dyes with specific colors and properties.

Synthesis and Elucidation of Derivatives and Analogs of 2 Bromo 4 Chloro 1 Methylthiobenzene

Structural Modifications and Their Impact on Reactivity and Properties

The reactivity and physicochemical properties of 2-bromo-4-chloro-1-methylthiobenzene are intrinsically linked to its specific substitution pattern on the benzene (B151609) ring. The interplay between the bromo, chloro, and methylthio groups dictates the molecule's electronic and steric characteristics, which in turn governs its behavior in chemical reactions.

Structural modifications, even minor ones, can significantly alter this delicate balance. The two halogen atoms, bromine and chlorine, are electron-withdrawing through induction but electron-donating via resonance. However, their strong inductive effect generally dominates, deactivating the ring towards electrophilic substitution. The bromine atom at the 2-position and the chlorine atom at the 4-position create specific sites for potential nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other electron-withdrawing groups. researchgate.net The bromine atom, being a better leaving group than chlorine, is typically the more reactive site in cross-coupling reactions.

The methylthio (-SCH₃) group at the 1-position is an ortho-, para-directing activator for electrophilic aromatic substitution due to the lone pairs on the sulfur atom, which can be donated to the ring through resonance. However, the presence of the deactivating halogens complicates this influence. Oxidation of the methylthio group to a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃) group dramatically changes its electronic effect. These oxidized groups are strongly electron-withdrawing and meta-directing, which would significantly increase the ring's susceptibility to nucleophilic attack and alter the regioselectivity of further substitutions.

Steric hindrance, primarily from the bromine atom ortho to the methylthio group, can also influence reactivity by impeding the approach of bulky reagents to adjacent positions.

Synthesis of Biologically Active Sulfonamide Derivatives

The aryl thioether moiety of this compound serves as a versatile precursor for the synthesis of sulfonamides, a class of compounds renowned for a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. worldscientificnews.comekb.eg A common synthetic route involves the oxidation of the methylthio group to a sulfonyl halide, typically a sulfonyl chloride, which can then be reacted with various amines to yield a library of sulfonamide derivatives.

The initial step is the oxidation of the sulfide (B99878) to the corresponding sulfonic acid or, more directly, to the sulfonyl chloride. This can be achieved using strong oxidizing agents in an aqueous medium. For instance, treatment with chlorine gas in the presence of an acid can convert the aryl methyl sulfide directly into an aryl sulfonyl chloride. A more modern approach might utilize reagents like chloramine-T. organic-chemistry.org

Once the 2-bromo-4-chlorobenzene-1-sulfonyl chloride intermediate is formed, it can be reacted with a diverse range of primary or secondary amines (R¹R²NH) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to afford the target sulfonamides. ekb.eg This reaction allows for the introduction of various functional groups and structural motifs, enabling the fine-tuning of the molecule's biological properties. nih.gov For example, incorporating heterocyclic amines can lead to compounds with enhanced bioactivity. worldscientificnews.com

The biological potential of these derivatives stems from the sulfonamide functional group (-SO₂NH-), which can act as a structural mimic of para-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis. impactfactor.orgnih.gov By modifying the 'R' groups attached to the sulfonamide nitrogen, researchers can develop compounds that target other biological systems, such as carbonic anhydrase or protease enzymes. ekb.egnih.gov

Amine Reactant (R¹R²NH)Resulting Sulfonamide Derivative StructurePotential Biological Target/Activity Class
Ammonia (NH₃)2-Bromo-4-chlorobenzene-1-sulfonamideAntibacterial (PABA antagonist)
AnilineN-phenyl-2-bromo-4-chlorobenzene-1-sulfonamideAnticancer, Protease Inhibitor
Piperazine1-[(2-Bromo-4-chlorophenyl)sulfonyl]piperazineAntiviral, Antineoplastic
Morpholine4-[(2-Bromo-4-chlorophenyl)sulfonyl]morpholineAntineoplastic

Systematic Study of Halogen and Alkylthio Group Variations

A systematic investigation into how variations of the halogen and alkylthio groups affect the properties of the core structure provides crucial insights for rational drug design and materials science. Replacing the substituents on the benzene ring modifies factors such as bond strength, leaving group ability, lipophilicity, and electronic effects.

Halogen Variation: Replacing the bromine at the 2-position with other halogens (Fluorine, Chlorine, Iodine) would significantly impact reactivity.

Fluorine: A fluoro-analog, 2-fluoro-4-chloro-1-methylthiobenzene, would be less reactive in palladium-catalyzed cross-coupling reactions due to the strong C-F bond. However, fluorine's high electronegativity would make the ring more electron-deficient, potentially enhancing its susceptibility to SNAr reactions.

Iodine: An iodo-analog, 2-iodo-4-chloro-1-methylthiobenzene, would be the most reactive substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) because the C-I bond is the weakest among the halogens, making it prone to oxidative addition.

Alkylthio Group Variation: Modifying the methylthio group to other alkylthio (-SR) or arylthio (-SAr) groups primarily influences the steric and lipophilic properties of the molecule.

Longer Alkyl Chains (e.g., -SEt, -SPr): Increasing the length of the alkyl chain increases the molecule's lipophilicity (fat solubility), which can affect its absorption and distribution in biological systems. It also increases steric bulk around the 1- and 2-positions, which could hinder certain reactions.

Branched Alkyl Chains (e.g., -S-iPr, -S-tBu): Introducing branched alkyl groups significantly increases steric hindrance, which can be used to direct reactions to other sites on the molecule or to stabilize reactive intermediates.

Arylthio Groups (e.g., -SPh): Replacing the methyl group with an aryl group would introduce additional electronic effects and potential sites for further functionalization.

Structural VariationKey Property ChangeImpact on Reactivity
Br → FIncreased C-X bond strength; higher electronegativityDecreased reactivity in cross-coupling; potentially increased SNAr reactivity
Br → IDecreased C-X bond strengthIncreased reactivity in cross-coupling reactions
-SCH₃ → -SCH₂CH₃Increased lipophilicity and minor steric bulkPotential changes in biological absorption; may slightly hinder reactions at the 2-position
-SCH₃ → -SPhIncreased steric bulk; introduction of a second aryl systemProvides new sites for reaction; alters electronic properties of the sulfur atom

Development of Novel Heterocyclic Systems Incorporating the Aryl Thioether Moiety

The di-halogenated nature of this compound makes it a valuable building block for synthesizing novel heterocyclic systems. The bromine and chlorine atoms serve as reactive handles for intramolecular or intermolecular cyclization reactions, leading to the formation of fused ring structures.

One common strategy is to use palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, a Suzuki coupling reaction could be performed selectively at the more reactive C-Br bond to introduce a functional group, such as a boronic acid or an amine. researchgate.net Subsequent intramolecular cyclization involving the chloro-substituent or another group on the ring could then form a new heterocyclic ring.

For example, coupling with a molecule containing an appropriately positioned amine or thiol could lead to the synthesis of benzothiazine or other sulfur- and nitrogen-containing heterocycles. The synthesis of 2-aminobenzothiazoles from phenylthioureas through oxidative cyclization demonstrates a related principle of C-S and C-N bond formation to create heterocyclic systems. researchgate.net

Another approach involves nucleophilic aromatic substitution (SNAr). While less reactive than activated systems, under specific conditions, one of the halogens could be displaced by a dinucleophile (e.g., ethylenediamine, 2-aminophenol). The second nucleophilic group could then react with an adjacent part of the molecule to complete the ring closure, forming complex heterocyclic structures.

These synthetic strategies could yield novel scaffolds such as:

Thianthrenes: Through self-coupling or reaction with other aryl thiols.

Benzothiazoles/Benzoxazoles: By introducing an amine/hydroxyl group ortho to the thioether, followed by cyclization. researchgate.net

Phenothiazines: Through more complex multi-step sequences involving coupling and cyclization.

Mechanistic Studies of Derivative Formation

Understanding the reaction mechanisms involved in the formation of derivatives from this compound is crucial for optimizing reaction conditions and predicting outcomes. The primary reactions involving this substrate are transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the mechanism typically follows a well-established catalytic cycle:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (preferentially the C-Br bond) to a low-valent palladium(0) complex, forming a Pd(II) intermediate.

Transmetalation (for Suzuki coupling): The organoboron reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net

For nucleophilic aromatic substitution (SNAr) reactions, the mechanism generally proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing a halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this complex is enhanced by electron-withdrawing groups on the ring.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., Br⁻ or Cl⁻).

Mechanistic investigations often employ techniques like kinetic studies, isotopic labeling, and computational chemistry (e.g., Density Functional Theory, DFT) to map out reaction pathways, identify transition states, and explain observed regioselectivity. researchgate.net Such studies are vital for predicting which halogen is more likely to react under specific conditions and for designing catalysts that can control the reaction's outcome.

Environmental Fate and Degradation Mechanisms of Halogenated Aryl Thioethers

Degradation Pathways of Related Halogenated Aromatic Compounds

While specific studies on 2-Bromo-4-chloro-1-methylthiobenzene are limited, the degradation pathways of other halogenated aromatic compounds provide a framework for understanding its likely environmental fate. These pathways primarily involve dehalogenation and subsequent ring cleavage.

Dehalogenation, the removal of a halogen substituent from an aromatic ring, is a critical step in the degradation of halogenated aromatic compounds. This process can occur through several mechanisms, including reductive, oxidative, and hydrolytic pathways.

Reductive dehalogenation is a common pathway under anaerobic conditions, where the halogenated compound acts as an electron acceptor. nih.gov In this process, the halogen atom is replaced by a hydrogen atom. The reactivity of halogens in reductive dehalogenation generally follows the order I > Br > Cl > F. organic-chemistry.org For a compound like this compound, the bromine atom would be expected to be removed more readily than the chlorine atom. organic-chemistry.orgorganic-chemistry.orgcolab.ws Catalytic hydrogenation using palladium-on-carbon is an effective laboratory method for the reductive dehalogenation of aryl bromides and chlorides under neutral conditions. organic-chemistry.org Bromides typically require less catalyst and are reduced more quickly than chlorides. organic-chemistry.orgcolab.ws

Oxidative dehalogenation can occur in the presence of strong oxidizing agents like hydroxyl radicals. In this process, the halogen can be replaced by a hydroxyl group. nih.gov The susceptibility of the aromatic ring to oxidative attack is influenced by the other substituents present.

The kinetics of dehalogenation are highly dependent on the specific compound, the environmental conditions (e.g., presence of electron donors, redox potential), and the microbial communities present. nih.gov

Table 1: General Principles of Dehalogenation of Aryl Halides

Dehalogenation MechanismTypical ConditionsReactivity OrderKey Factors Influencing Kinetics
Reductive DehalogenationAnaerobicI > Br > Cl > FAvailability of electron donors, microbial activity, redox potential
Oxidative DehalogenationAerobic, presence of strong oxidantsDependent on ring substituentsConcentration of oxidants (e.g., hydroxyl radicals)
Catalytic HydrogenationLaboratory/IndustrialBr > ClCatalyst type and loading, hydrogen pressure, temperature

Following dehalogenation, the resulting aromatic ring is more susceptible to cleavage. Microorganisms play a crucial role in this process, employing oxygenases to break open the aromatic ring. nih.gov The cleavage can proceed through either ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates. nih.gov These intermediates are then further metabolized, ultimately leading to mineralization, the complete conversion of the organic compound to carbon dioxide, water, and inorganic halides. nih.gov

Chemical oxidation processes, for instance, using hydroxyl radicals (HO•) or sulfate (B86663) radicals (SO4•-), can also lead to ring cleavage. nih.govresearchgate.net The initial step often involves the addition of the radical to the aromatic ring, which can then lead to the formation of phenolic compounds or rearrange to form intermediates that undergo ring cleavage. nih.govresearchgate.net This process can result in a variety of smaller organic molecules, such as aldehydes and organic acids. nih.govresearchgate.net

Mechanochemical Destruction Technologies for Halogenated Aromatics

Mechanochemical destruction is a non-thermal technology that has shown potential for the degradation of halogenated organic pollutants. capes.gov.brnih.gov This process involves high-energy ball milling of the contaminated material with a reagent, such as calcium oxide or other metal oxides. The mechanical energy induces chemical reactions that lead to the breakdown of the pollutant. This technology has been successfully applied to a range of halogenated persistent organic pollutants (POPs) and can lead to their complete mineralization. capes.gov.brnih.gov The high-energy milling process can break the carbon-halogen and carbon-carbon bonds in the aromatic ring, effectively destroying the compound. capes.gov.brnih.gov

Bio- and Photodegradation Studies

Biodegradation: Microorganisms have evolved diverse enzymatic pathways to degrade halogenated aromatic compounds. nih.govnih.gov Aerobic bacteria often utilize mono- or dioxygenases to initiate the degradation process, typically forming a (halo)catechol intermediate. nih.gov The subsequent ring cleavage is a critical step. nih.gov The presence of both a bromine and a chlorine atom on the ring of this compound, along with the methylthio group, would likely influence the rate and pathway of microbial degradation. The methylthio group might be susceptible to oxidation or cleavage by microbial enzymes.

Photodegradation: Photodegradation in the environment can occur through direct photolysis, where the compound absorbs light and undergoes a chemical change, or indirect photolysis, which is mediated by other light-absorbing substances that generate reactive species. For halogenated aromatic compounds, direct photolysis can lead to the cleavage of the carbon-halogen bond. The energy of the bond (C-Cl > C-Br) influences the wavelength of light required for cleavage. Given the presence of bromo and chloro substituents, photodegradation in sunlit surface waters could be a potential transformation pathway.

Identification of Environmental Transformation Products

Specific environmental transformation products of this compound have not been documented in the available literature. However, based on the degradation pathways of related compounds, several potential transformation products can be hypothesized.

Reductive dehalogenation would likely lead to the formation of 4-chloro-1-methylthiobenzene or 2-bromo-1-methylthiobenzene as initial products. Further dehalogenation would yield 1-methylthiobenzene.

Oxidative processes could result in the formation of hydroxylated and dehalogenated derivatives, such as brominated and chlorinated phenols or catechols. Ring cleavage would produce a variety of smaller aliphatic acids and aldehydes. nih.govresearchgate.net

Future Research Trajectories and Innovations

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of 2-Bromo-4-chloro-1-methylthiobenzene is predicated on the selective transformation of its carbon-halogen bonds and potential C-H activation. Future research will undoubtedly focus on novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope than traditional methods.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a primary route for derivatizing this scaffold. youtube.com The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for sequential, site-selective functionalization. Novel catalytic systems involving highly active phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can enable these transformations under milder conditions and with lower catalyst loadings. mdpi.com For instance, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions could be selectively performed at the C-2 position, leaving the C-4 chloro-substituent intact for subsequent modification. nih.gov

A particularly innovative approach is the use of palladium/norbornene cooperative catalysis, often known as the Catellani reaction. researchgate.net This methodology could enable the simultaneous functionalization of the C-Br bond (the ipso-position) and one of the ortho C-H bonds, leading to highly complex, multi-substituted aromatic products in a single operation. researchgate.net Another emerging frontier is the use of biocatalysis. Metagenome-derived haloalkane dehalogenases with unique catalytic properties could offer environmentally benign pathways for selective dehalogenation or functionalization under mild, aqueous conditions. nih.gov

Reaction Type Catalytic System Potential Product Key Advantage
Suzuki-Miyaura CouplingPd(OAc)2 / SPhos2-Aryl-4-chloro-1-methylthiobenzeneFormation of C-C bonds with high functional group tolerance.
Sonogashira CouplingPdCl2(PPh3)2 / CuI2-Alkynyl-4-chloro-1-methylthiobenzeneIntroduction of alkyne moieties for further chemistry. nih.gov
Buchwald-Hartwig AminationPd2(dba)3 / Xantphos2-Amino-4-chloro-1-methylthiobenzeneFormation of C-N bonds, crucial for pharmaceutical compounds.
Catellani ReactionPd(OAc)2 / Norbornene2,3-Difunctionalized-4-chloro-1-methylthiobenzeneortho-C-H activation and ipso-functionalization in one pot. researchgate.net
Biocatalytic DehalogenationHaloalkane Dehalogenase4-Chloro-1-methylthiobenzeneGreen, selective C-Br bond cleavage. nih.gov

This table presents potential functionalization reactions and catalytic systems applicable to this compound based on established methodologies for similar substrates.

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The development of chiral molecules is of paramount importance in the pharmaceutical industry. Future work on this compound could focus on creating chiral derivatives, either by introducing chirality at a new stereocenter or by leveraging the sulfur atom as a source of chirality.

One major trajectory is the asymmetric sulfoxidation of the methylthio group to produce a chiral sulfoxide (B87167). This transformation creates a stereogenic center directly at the sulfur atom. Chiral titanium-salan complexes, among other catalysts, have been investigated for the asymmetric sulfoxidation of thioanisole (B89551), providing a clear precedent for this approach. oup.comresearchgate.net The resulting chiral sulfoxides are valuable intermediates in asymmetric synthesis.

A second pathway involves the catalytic asymmetric synthesis of side-chains attached to the aromatic ring. This could be achieved by first functionalizing the C-Br or C-Cl positions and then employing asymmetric methods. For example, a vinyl group could be introduced via a Stille or Suzuki coupling, followed by an asymmetric hydroboration or dihydroxylation. More advanced methods include the direct asymmetric synthesis of thioethers. nih.gov Recent breakthroughs in biocatalysis, using enzymes like ene-reductases, have enabled the highly enantioselective synthesis of chiral thioethers through radical-mediated C-C bond formation, a strategy that could be adapted to derivatives of this scaffold. nih.govacs.org Similarly, metal-catalyzed cross-coupling reactions have been developed for the stereoconvergent synthesis of chiral α-CF3 thioethers, highlighting the potential for creating complex chiral centers adjacent to the sulfur atom. thieme-connect.com

Asymmetric Strategy Methodology Chiral Moiety Potential Catalyst/Reagent
Asymmetric SulfoxidationCatalytic oxidation of the sulfide (B99878)Chiral Sulfoxide (R/S)Chiral Ti(IV) Salan Complexes oup.comresearchgate.net
Asymmetric C-S Bond FormationNucleophilic substitution on a chiral precursorChiral ThioetherChiral Epoxides or Sulfamidates beilstein-journals.org
Biocatalytic SynthesisEne-reductase catalyzed C-C bond formationChiral γ-Thioether KetoneEne-Reductases (EREDs) nih.govacs.org
Asymmetric RearrangementPalladium-catalyzed acs.orgacs.org-sigmatropic rearrangementChiral S-Allyl CarbamothioateChiral Palladium(II) Complexes nih.gov

This table outlines potential strategies for the asymmetric synthesis of chiral derivatives starting from or incorporating the this compound core.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm shift in the pharmaceutical and fine chemical industries from batch to continuous manufacturing is driven by the need for safer, more efficient, and scalable processes. ku.edunih.gov this compound and its derivatives are ideal candidates for integration into such workflows.

Halogenation reactions and subsequent nucleophilic substitutions or cross-coupling reactions often involve highly reactive reagents, exotherms, or the evolution of gases. sioc-journal.cn Continuous flow reactors, with their high surface-area-to-volume ratio, offer superior control over reaction temperature and mixing, mitigating the risks associated with thermal runaways and improving selectivity. semanticscholar.orgsoftecks.in The synthesis of halogenated organic compounds is an area that has already benefited significantly from the adoption of flow technology. rsc.orgresearchgate.net

A future research trajectory would involve designing a multi-step, continuous process where this compound is synthesized and then immediately functionalized in a subsequent flow reactor without isolation of intermediates. mdpi.com For example, a stream of the starting material could be reacted with a cross-coupling partner in a heated, catalyst-packed column, with in-line purification technologies (e.g., liquid-liquid extraction or scavenger resins) delivering a pure stream of the final product. This approach not only enhances safety and efficiency but also reduces waste and operational costs, making it highly attractive for industrial-scale production of pharmaceutical intermediates. nih.govresearchgate.net

Advanced Materials Applications and Performance Optimization

Substituted aromatic compounds are fundamental building blocks for a wide range of advanced materials, including high-performance polymers and organic electronics. The unique substitution pattern of this compound makes it a promising, yet underexplored, precursor for such materials.

One potential application lies in the synthesis of novel Poly(phenylene sulfide) (PPS) derivatives. britannica.com PPS is a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. mdpi.comspecialchem.com By using this compound as a monomer or co-monomer in a polycondensation reaction (e.g., with sodium sulfide), a new PPS material with tailored properties could be created. The remaining halogen atoms on the polymer backbone would serve as reactive handles for post-polymerization modification, allowing for the tuning of solubility, cross-linking density, or the attachment of functional moieties. iaea.org

Furthermore, derivatives of this compound could be investigated as components in Organic Light-Emitting Diodes (OLEDs). The synthesis of host and emitter materials for OLEDs often relies on the cross-coupling of di-halogenated aromatic precursors to build larger, conjugated systems. nih.gov The presence of the electron-rich thioether group combined with the electron-withdrawing halogens can be used to tune the HOMO/LUMO energy levels of the resulting molecules. By selectively coupling various aromatic and heteroaromatic groups at the bromo and chloro positions, novel materials with specific charge-transport or emissive properties could be designed and optimized for next-generation displays and lighting. polyfluoroltd.com

Further Computational Design and Prediction of Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before their synthesis. nih.gov Applying these methods to this compound can accelerate the discovery of novel derivatives and their applications.

DFT calculations can be employed to predict the site-selectivity of functionalization reactions. By modeling the transition states for oxidative addition of palladium to the C-Br versus the C-Cl bond, reaction conditions can be optimized to favor the desired mono-functionalized product. researchgate.net Furthermore, computational models can predict the reactivity of C-H bonds, guiding the design of selective C-H activation catalysts. nih.gov

In the context of materials science, DFT is crucial for predicting the electronic properties of potential OLED materials. The HOMO-LUMO energy gap, which correlates with the color of emission, can be calculated for a library of virtual derivatives. mdpi.com This in-silico screening allows researchers to prioritize the synthesis of compounds with the most promising optoelectronic properties. Similarly, quantum chemical descriptors can be calculated to understand structure-property relationships, such as how halogen substitution affects molecular stability and reactivity. nih.govresearchgate.netchemrxiv.org These predictive models provide deep insights that guide experimental efforts, saving significant time and resources in the development of new materials and catalysts. rsc.org

Q & A

Basic: What are the recommended methods for synthesizing 2-bromo-4-chloro-1-methylthiobenzene, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves halogenation and methylation steps. For bromo-chloro derivatives, electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) are common. A plausible route:

Chlorination : Start with 1-methylthiobenzene, introduce chlorine via FeCl₃-catalyzed electrophilic substitution .

Bromination : Use N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) to avoid over-bromination .
Optimization : Monitor regioselectivity using TLC/GC-MS and adjust solvent polarity (e.g., DCM vs. DMF) to favor para-substitution. Purity validation via HPLC (>97%) is critical, as seen in analogous bromo-chloro compounds .

Basic: How should researchers handle safety and waste management for this compound?

Answer:

  • Safety Protocols : Use closed systems and local exhaust ventilation to minimize vapor exposure. Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Waste Disposal : Segregate halogenated waste in labeled containers. Collaborate with certified disposal agencies for incineration or neutralization, as improper handling risks environmental contamination .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation. Key steps:

Crystallization : Use vapor diffusion with ethanol/water mixtures.

Data Collection : Employ synchrotron radiation or high-resolution diffractometers (e.g., Bruker D8) to enhance data quality .

Refinement : Use SHELXL for small-molecule refinement. Compare bond lengths/angles with DFT-optimized models to validate geometry .
Example: A related compound, 4-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-pyrazole, showed <0.004 Å mean deviation in C–C bonds after refinement .

Advanced: How to address contradictions in NMR/IR data for this compound?

Answer:

  • NMR Discrepancies : Run 2D experiments (HSQC, HMBC) to resolve signal overlap. For example, 13C^{13}\text{C} DEPT-135 can distinguish CH₂ groups from quaternary carbons.
  • IR Anomalies : Compare experimental carbonyl or C–S stretches (~600–700 cm⁻¹) with computational spectra (e.g., Gaussian 16 B3LYP/6-311G**) .
  • Validation : Cross-reference with analogs like 3-bromo-4-chlorobenzoic acid, where IR peaks at 1680 cm⁻¹ confirmed carboxylic groups .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying nucleophilic/electrophilic sites. For example, bromine’s higher electrophilicity favors oxidative addition in Pd-catalyzed couplings .
  • Solvent Effects : Simulate solvation energies (COSMO-RS) to optimize reaction media. Polar aprotic solvents (e.g., THF) enhance Pd(0) stabilization .
  • Case Study : A related compound, 3-(4-bromophenyl)-2-chloro-1-propene, showed 92% yield in Heck reactions after solvent optimization .

Basic: What analytical techniques are essential for purity assessment?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .
  • Elemental Analysis : Confirm Br/Cl/S ratios via ICP-OES. For example, 4-bromo-2-chlorophenylacetic acid showed <0.3% deviation from theoretical values .

Advanced: How to design experiments for studying degradation pathways under environmental conditions?

Answer:

  • Photolysis : Exclude the compound in quartz reactors under UV light (λ = 300–400 nm). Monitor intermediates via LC-QTOF-MS .
  • Hydrolysis : Vary pH (2–12) and temperature (25–60°C). Use 1H^{1}\text{H} NMR to track thioether cleavage, as seen in 2-chloro-1-methylthiobenzene derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.